![molecular formula C57H106O6 B13848522 (Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione](/img/structure/B13848522.png)
(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a long carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the long carbon chain, followed by the introduction of hydroxyl groups and the octadec-9-enoyl moiety. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve biotransformation processes using engineered microorganisms. These microorganisms can convert simpler precursors into the desired compound through a series of enzymatic reactions. This method is advantageous due to its efficiency and the ability to produce the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl groups can result in the formation of additional hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biology, this compound is studied for its potential biological activities
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it may have anti-inflammatory, antioxidant, or other beneficial effects, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the long carbon chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other long-chain hydroxylated fatty acids and their derivatives. Examples include:
- 9,22-dihydroxy-23,24-bisnorchol-4-ene-3-one
- 24-norchol-4-ene-3,22-dione
Uniqueness
What sets (Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione apart is its specific combination of functional groups and stereochemistry
Propiedades
Fórmula molecular |
C57H106O6 |
|---|---|
Peso molecular |
887.4 g/mol |
Nombre IUPAC |
(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52(58)55(61)57(63,54(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)56(62)53(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,55-56,61-63H,4-24,26,29,31-51H2,1-3H3/b28-25-,30-27- |
Clave InChI |
OORZGBKYXRQPBD-CDAVXRBQSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCC/C=C\CCCCCCCC)O)(C(=O)CCCCCCC/C=C\CCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCC=CCCCCCCCC)O)(C(=O)CCCCCCCC=CCCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyano-N-(6-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)benzamide](/img/structure/B13848439.png)

![tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate](/img/structure/B13848449.png)
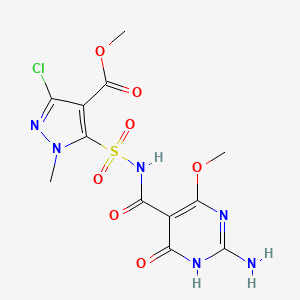
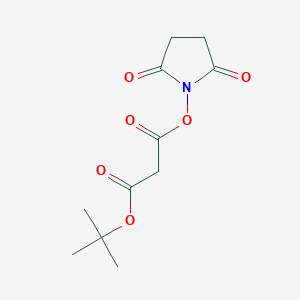
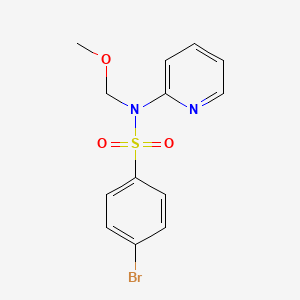
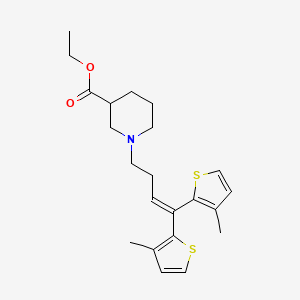
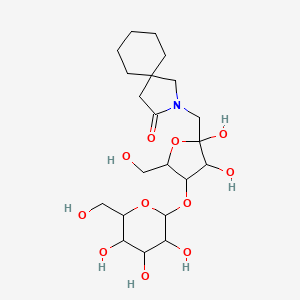
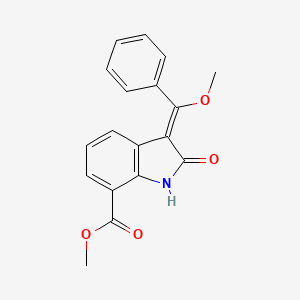
![(S)-4-((4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2,5-difluorobenzyl)amino)-3-hydroxybutanoic acid](/img/structure/B13848474.png)
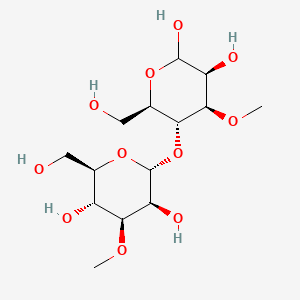
![Ethyl 2-(1,5 dimethyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848495.png)
![(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid](/img/structure/B13848502.png)

